molecular formula C20H17ClNP B1360371 (Cyanomethyl)triphenylphosphonium chloride CAS No. 4336-70-3

(Cyanomethyl)triphenylphosphonium chloride

Cat. No.: B1360371
CAS No.: 4336-70-3
M. Wt: 337.8 g/mol
InChI Key: ARPLQAMUUDIHIT-UHFFFAOYSA-M
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Description

(Cyanomethyl)triphenylphosphonium chloride is an organophosphorus compound with the molecular formula C20H17ClNP. It is a white solid that is soluble in organic solvents and is commonly used in organic synthesis, particularly in the preparation of ylides for Wittig reactions. This compound is known for its role in forming carbon-carbon bonds, making it a valuable reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: (Cyanomethyl)triphenylphosphonium chloride can be synthesized through the reaction of chloroacetonitrile with triphenylphosphine. The reaction typically involves adding chloroacetonitrile dropwise to a solution of triphenylphosphine in toluene and heating the mixture at reflux for several hours. The reaction mixture is then cooled, and the resulting solid is filtered and washed with diethyl ether to obtain the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of inert atmospheres and controlled temperatures is crucial to prevent side reactions and degradation of the product.

Chemical Reactions Analysis

Types of Reactions: (Cyanomethyl)triphenylphosphonium chloride undergoes various types of reactions, including:

Common Reagents and Conditions:

    Condensation Reactions: Typically involve bases such as sodium hydride or potassium tert-butoxide.

    Wittig Reactions: Require the presence of a strong base like sodium hydride or butyllithium.

    Phosphonium-Iodonium Ylides: Often involve iodine or other halogenating agents.

Major Products:

Scientific Research Applications

(Cyanomethyl)triphenylphosphonium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Cyanomethyl)triphenylphosphonium chloride involves its ability to form ylides, which are key intermediates in many organic reactions. The phosphonium group acts as a good leaving group, facilitating the formation of carbon-carbon bonds. In biological systems, triphenylphosphonium cations are known to target mitochondria, potentially disrupting mitochondrial function and leading to cell death .

Comparison with Similar Compounds

(Cyanomethyl)triphenylphosphonium chloride is unique due to its specific structure and reactivity. Similar compounds include:

These compounds share some common applications but differ in their reactivity and the types of reactions they undergo, highlighting the unique properties of this compound.

Properties

IUPAC Name

cyanomethyl(triphenyl)phosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NP.ClH/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,17H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPLQAMUUDIHIT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC#N)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClNP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00962997
Record name (Cyanomethyl)(triphenyl)phosphanium chloride
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Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4336-70-3
Record name Phosphonium, (cyanomethyl)triphenyl-, chloride (1:1)
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Record name (Cyanomethyl)triphenylphosphonium chloride
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Record name (Cyanomethyl)triphenylphosphonium chloride
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Record name (Cyanomethyl)(triphenyl)phosphanium chloride
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Record name (cyanomethyl)triphenylphosphonium chloride
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Record name (CYANOMETHYL)TRIPHENYLPHOSPHONIUM CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the structural characteristics of (Cyanomethyl)triphenylphosphonium chloride and how does it interact with other molecules?

A1: this compound (C20H17NP+·Cl) exhibits a slightly distorted tetrahedral geometry around the central phosphorus atom []. This structure facilitates interactions with other molecules through various non-covalent bonds. For instance, in its crystal structure, this compound molecules are linked together via C—H⋯N and C—H⋯Cl hydrogen bonds []. Additionally, π–π stacking interactions are observed between the phenyl rings, with a centroid–centroid distance of 3.702 (3) Å []. These structural features and intermolecular interactions are crucial for understanding its reactivity and applications in organic synthesis.

Q2: How does this compound participate in reactions with 3-(2-Thienyl)acrylonitriles?

A2: this compound acts as a valuable reagent in reactions with 3-(2-Thienyl)acrylonitriles, leading to the formation of cyclopropane derivatives []. Under phase-transfer catalysis conditions, it reacts with Ethyl 3-(2-thienyl)acrylocyanoacetate to yield a cyclopropane product []. Interestingly, its reactivity can differ depending on the specific 3-(2-Thienyl)acrylonitrile used. For example, with 3-(2-Thienyl)acrylonitrile, a new ylide is formed along with a propene derivative []. This highlights the versatility of this compound in generating diverse chemical structures through different reaction pathways.

Q3: Beyond organic synthesis, are there any other applications for this compound and its derivatives?

A3: Yes, this compound serves as a precursor for synthesizing various metal complexes with potential biological activity []. For example, it can be used to create gold(I), gold(III), silver, and copper complexes containing the (triphenylphosphonio)cyanomethanide ylide ligand []. These metal complexes have shown promising in vitro cytotoxic activity against the A549 human lung carcinoma cell line, suggesting potential applications in anticancer drug development []. The structural diversity of these complexes, influenced by the metal ion and other ligands, allows for the exploration of structure-activity relationships and the fine-tuning of their biological properties.

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